![molecular formula C18H17N3O4S B2503029 Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate CAS No. 899988-43-3](/img/structure/B2503029.png)
Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole . The pivotal intermediate used was 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid . The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .Scientific Research Applications
Antibacterial and Antimicrobial Activity
Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate derivatives have shown promising antibacterial and antimicrobial properties . Researchers have explored their effectiveness against both Gram-negative and Gram-positive bacteria. These compounds could be valuable in combating infectious diseases.
Anti-Tubercular Activity
In a study, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide, which contains an imidazole ring, was evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This suggests that imidazole-containing compounds may play a role in tuberculosis treatment.
Biologically Important Intermediates
The cycloaddition adducts obtained from 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (a precursor to imidazole derivatives) have been transformed into potentially useful intermediates for biologically important materials . These intermediates could find applications in drug development or other biological contexts.
Analgesic Activity
The synthetic precursors of Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate demonstrated analgesic activity . This suggests that the compound or its derivatives might have pain-relieving properties.
Antiviral Potential
Imidazole-containing compounds have been explored for antiviral activity. For example, enviroxime, which contains a 1,3-diazole ring, is an antiviral drug . Further research could uncover additional antiviral applications.
Other Biological Activities
Imidazole derivatives exhibit diverse biological activities, including anti-inflammatory, antitumor, antidiabetic, antioxidant, and antifungal effects . These properties make them intriguing candidates for drug development and therapeutic interventions.
properties
IUPAC Name |
methyl 4-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-20-15-14(16(22)21(2)18(20)24)13(8-9-19-15)26-10-11-4-6-12(7-5-11)17(23)25-3/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGQZYMIBMXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate |
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